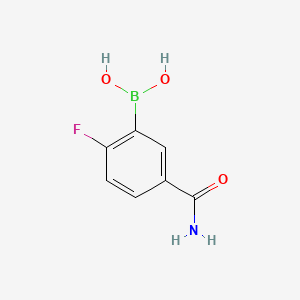

(5-Carbamoyl-2-fluorophenyl)boronic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(5-carbamoyl-2-fluorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BFNO3/c9-6-2-1-4(7(10)11)3-5(6)8(12)13/h1-3,12-13H,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDVPMVJEURRBQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)C(=O)N)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50660198 | |

| Record name | (5-Carbamoyl-2-fluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50660198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874289-39-1 | |

| Record name | (5-Carbamoyl-2-fluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50660198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Carbamoyl-2-fluorobenzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Importance of (5-Carbamoyl-2-fluorophenyl)boronic acid

An In-Depth Technical Guide to the Synthesis of (5-Carbamoyl-2-fluorophenyl)boronic acid

In the landscape of modern medicinal chemistry and drug development, this compound stands out as a highly valuable and versatile building block. Its unique structural features—a fluorine atom, a carbamoyl group, and a reactive boronic acid moiety—make it an essential precursor for synthesizing complex molecules, particularly through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] This reaction is a cornerstone of carbon-carbon bond formation, enabling the efficient construction of biaryl structures that are prevalent in many pharmaceutical agents.[2]

The fluorine atom can enhance metabolic stability and binding affinity, while the carbamoyl group provides a key hydrogen bonding site, crucial for molecular recognition at biological targets. This guide, designed for researchers and drug development professionals, provides a detailed, field-proven protocol for the synthesis of this key intermediate. It moves beyond a simple recitation of steps to explain the underlying chemical principles and strategic decisions that ensure a successful and reproducible outcome.

The Synthetic Blueprint: A Two-Stage Approach to the Target Molecule

The synthesis of this compound is most reliably achieved through a two-stage process. This strategy involves an initial palladium-catalyzed Miyaura borylation to form a stable boronate ester intermediate, followed by a straightforward hydrolysis to yield the final boronic acid. This approach is favored for its high functional group tolerance, mild reaction conditions, and the relative stability of the boronate ester intermediate, which simplifies purification.[3]

Caption: High-level workflow for the synthesis of the target compound.

Part 1: Detailed Experimental Protocol

This section provides a step-by-step methodology for the synthesis, purification, and characterization of this compound.

A. Synthesis of 4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

The first stage involves the palladium-catalyzed cross-coupling of 3-bromo-4-fluorobenzamide with bis(pinacolato)diboron (B₂pin₂). This reaction forms the stable pinacol boronate ester.

Materials and Reagents

| Reagent | CAS No. | MW ( g/mol ) | Quantity | Moles (mmol) | Equivalents |

| 3-Bromo-4-fluorobenzamide | 351633-91-9 | 219.03 | 5.00 g | 22.8 | 1.0 |

| Bis(pinacolato)diboron | 73183-34-3 | 253.94 | 6.95 g | 27.4 | 1.2 |

| Potassium Acetate (KOAc) | 127-08-2 | 98.14 | 6.71 g | 68.4 | 3.0 |

| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | 72287-26-4 | 731.70 | 0.83 g | 1.14 | 0.05 |

| 1,4-Dioxane (anhydrous) | 123-91-1 | 88.11 | 100 mL | - | - |

Procedure:

-

Inert Atmosphere Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen or argon inlet. Flame-dry the glassware under vacuum and allow it to cool to room temperature under an inert atmosphere. This is critical as the palladium(0) species, which is the active catalyst, is sensitive to oxygen.[1]

-

Charging the Flask: To the flask, add 3-bromo-4-fluorobenzamide (5.00 g), bis(pinacolato)diboron (6.95 g), potassium acetate (6.71 g), and Pd(dppf)Cl₂ (0.83 g). The potassium acetate acts as the base required for the transmetalation step of the catalytic cycle.[4]

-

Solvent Addition: Add 100 mL of anhydrous 1,4-dioxane via cannula or syringe.

-

Reaction Execution: Heat the reaction mixture to 85-90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 8-12 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with ethyl acetate (2 x 50 mL).

-

Combine the filtrates and concentrate under reduced pressure.

-

Dissolve the residue in ethyl acetate (150 mL) and wash with water (2 x 100 mL) and brine (1 x 100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude boronate ester.

-

Purification of the Boronate Ester:

Purification of aryl boronate esters via standard silica gel chromatography can be challenging due to potential decomposition on the acidic silica surface.[3][5]

-

Primary Method (Recrystallization): The crude product can often be purified by recrystallization from a solvent system like ethyl acetate/hexanes.

-

Alternative Method (Chromatography): If chromatography is necessary, consider using neutral alumina or silica gel that has been pre-treated with a base (e.g., triethylamine in the eluent) to minimize degradation.[6]

B. Hydrolysis to this compound

The purified pinacol ester is hydrolyzed under acidic conditions to yield the final product.

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask, dissolve the purified boronate ester (assuming ~5.0 g, 18.8 mmol) in a mixture of acetone (50 mL) and water (50 mL).

-

Hydrolysis: Add 2M hydrochloric acid (25 mL) to the solution. Stir the mixture vigorously at room temperature for 4-6 hours. The progress can be monitored by observing the disappearance of the starting material on TLC.

-

Isolation:

-

Remove the acetone under reduced pressure.

-

The aqueous solution may precipitate the product. If so, collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

-

If no precipitate forms, extract the aqueous layer with ethyl acetate (3 x 75 mL).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude this compound.

-

Purification of the Final Product:

The final product can be purified by recrystallization from hot water or an ethanol/water mixture.[7] An alternative purification method involves an acid-base extraction: dissolve the crude product in an aqueous base (e.g., NaOH), wash with an organic solvent like ether to remove non-acidic impurities, and then re-acidify the aqueous layer to precipitate the pure boronic acid.[8]

Part 2: The Underlying Mechanism: The Suzuki-Miyaura Catalytic Cycle

The success of the borylation reaction hinges on a well-understood palladium catalytic cycle.[9] This cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[2]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 3-bromo-4-fluorobenzamide, forming a Pd(II) complex. This is often the rate-determining step.[2]

-

Transmetalation: The boronate group from the bis(pinacolato)diboron reagent is transferred to the palladium center, displacing the bromide. This step is facilitated by the base (potassium acetate).

-

Reductive Elimination: The two organic groups on the palladium center (the aryl group and the boronate group) couple and are eliminated from the metal, forming the new carbon-boron bond of the product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[1]

Caption: The catalytic cycle for the Miyaura borylation reaction.

Part 3: Safety, Handling, and Quality Control

Safety Precautions

All operations should be conducted by trained professionals in a well-ventilated fume hood. Adherence to safety protocols is paramount.

| Reagent | Key Hazards | Recommended PPE & Handling |

| Organoboron Compounds | Can cause skin and eye irritation.[10] Potential for unknown long-term effects. | Chemical-resistant gloves (nitrile, neoprene), safety goggles, lab coat.[10] Handle in a fume hood. |

| Palladium Catalysts | Heavy metal compounds; toxic. May cause sensitization. | Wear gloves and a respirator if handling the powder outside of a contained system.[11] |

| 1,4-Dioxane | Flammable, suspected carcinogen, peroxide-former. | Use in a fume hood. Store away from heat and ignition sources. Use freshly opened or tested solvent. |

| Potassium Acetate | Hygroscopic. Mild irritant. | Standard PPE. Keep container tightly closed. |

| Hydrochloric Acid | Corrosive, causes severe burns. | Use acid-resistant gloves, goggles, and a lab coat. Handle with extreme care. |

Analytical Characterization

The identity and purity of the final product, this compound, must be confirmed through rigorous analytical methods.

| Technique | Expected Result |

| ¹H NMR | Aromatic protons will show characteristic shifts and coupling constants (J-coupling) due to the fluorine and boron substituents. The amide protons (NH₂) will appear as a broad singlet. |

| ¹⁹F NMR | A singlet or doublet corresponding to the single fluorine atom on the aromatic ring. |

| ¹³C NMR | Signals corresponding to the seven unique carbons in the molecule. The carbon attached to boron will show a broad signal. |

| LC-MS | A single major peak on the chromatogram with a mass corresponding to the expected molecular weight (M+H⁺ for ESI+). Purity should be ≥98%.[12] |

| Melting Point | A sharp melting point, reported to be in the range of 192-194 °C.[13] |

The analysis of boronic acids by reverse-phase HPLC can be challenging due to their interaction with silica-based columns.[14] Using columns with low silanol activity or employing specific mobile phase conditions (e.g., using an ammonium acetate buffer) can improve peak shape and reproducibility.[12][14]

References

- 1. Yoneda Labs [yonedalabs.com]

- 2. byjus.com [byjus.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. m.youtube.com [m.youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. reddit.com [reddit.com]

- 8. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]

- 9. chemrxiv.org [chemrxiv.org]

- 10. leapchem.com [leapchem.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 13. Henankerui.lookchem.com [Henankerui.lookchem.com]

- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

An In-Depth Technical Guide to the Physicochemical Properties of (5-Carbamoyl-2-fluorophenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of (5-Carbamoyl-2-fluorophenyl)boronic acid, a key building block in modern medicinal chemistry. The strategic incorporation of fluorine and a boronic acid moiety within a single molecular scaffold imparts unique characteristics that are highly valuable in the design of novel therapeutics, particularly in the realm of targeted cancer therapies.

Chemical Identity and Molecular Structure

This compound, a white to off-white crystalline solid, is a bifunctional organic compound featuring a fluorinated phenyl ring substituted with both a carbamoyl (-CONH₂) and a boronic acid [-B(OH)₂] group. This unique arrangement of functional groups dictates its reactivity and utility in organic synthesis.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound |

| Synonyms | 5-Carbamoyl-2-fluorobenzeneboronic acid, 3-Borono-4-fluorobenzamide |

| CAS Number | 874289-39-1[1] |

| Molecular Formula | C₇H₇BFNO₃[1] |

| Molecular Weight | 182.94 g/mol [1] |

| SMILES | NC(=O)c1cc(B(O)O)c(F)cc1 |

digraph "Molecular_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=5000]; node [shape=plaintext, fontname="Helvetica", fontsize=12]; edge [fontname="Helvetica", fontsize=10];// Nodes for the atoms N1 [label="N", pos="1.5,-0.5!"]; C1 [label="C", pos="0.5,-0.5!"]; O1 [label="O", pos="0.5,-1.5!"]; C2 [label="-0.5,0.5!", label="C"]; C3 [label="-1.5,0.5!", label="C"]; C4 [label="-2.0,1.5!", label="C"]; C5 [label="-1.0,2.5!", label="C"]; C6 [label="0.0,2.5!", label="C"]; C7 [label="0.5,1.5!", label="C"]; F1 [label="F", pos="1.5,1.5!"]; B1 [label="B", pos="-1.5,3.5!"]; O2 [label="O", pos="-2.5,3.5!"]; H1[label="H", pos="-3.0,4.0!"]; O3 [label="O", pos="-1.0,4.5!"]; H2[label="H", pos="-1.5,5.0!"]; H3[label="H", pos="2.0,-0.2!"]; H4[label="H", pos="2.0,-0.8!"];

// Edges for the bonds C1 -- N1 [dir=none]; C1 -- O1 [style=double, dir=none]; C1 -- C2 [dir=none]; C2 -- C3 [style=double, dir=none]; C3 -- C4 [dir=none]; C4 -- C5 [style=double, dir=none]; C5 -- C6 [dir=none]; C6 -- C7 [style=double, dir=none]; C7 -- C2 [dir=none]; C7 -- F1 [dir=none]; C5 -- B1 [dir=none]; B1 -- O2 [dir=none]; O2 -- H1[dir=none]; B1 -- O3 [dir=none]; O3 -- H2[dir=none]; N1 -- H3[dir=none]; N1 -- H4[dir=none]; }

Caption: 2D structure of this compound.

Physicochemical Properties

The interplay of the electron-withdrawing fluorine atom, the hydrogen-bonding capable carbamoyl group, and the versatile boronic acid moiety results in a distinct set of physicochemical properties.

Table 2: Physicochemical Data

| Property | Value | Source |

| Melting Point | 192-194 °C | Vendor Data |

| Solubility | While specific experimental data for this compound is not readily available, arylboronic acids generally exhibit high solubility in ethers and ketones, moderate solubility in chloroform, and low solubility in hydrocarbons. Their aqueous solubility is often low but can be influenced by pH. | [2] |

| pKa | The pKa of arylboronic acids typically falls within the range of 4-10. The presence of the electron-withdrawing fluorine atom is expected to lower the pKa of this compound compared to unsubstituted phenylboronic acid (pKa ≈ 8.8). | [3] |

| Topological Polar Surface Area (TPSA) | 83.55 Ų | [1] |

| LogP (calculated) | -1.3956 | [1] |

| Hydrogen Bond Donors | 3 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

Expert Insights: The moderate TPSA and negative LogP suggest that this molecule possesses a degree of polarity and is likely to have reasonable aqueous solubility, a desirable trait for drug candidates. The presence of multiple hydrogen bond donors and acceptors facilitates interactions with biological targets.

Spectroscopic Characterization

Spectroscopic analysis is crucial for confirming the identity and purity of this compound. While a dedicated full spectral analysis for this specific compound is not publicly available, representative data for similar structures provide valuable insights.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amide protons (-CONH₂), and the hydroxyl protons of the boronic acid group [-B(OH)₂]. The aromatic region will be complex due to the substitution pattern and fluorine coupling.

-

¹³C NMR: The carbon NMR will display signals for the seven carbon atoms in the molecule, with the carbon attached to the fluorine atom showing a characteristic large coupling constant (¹JCF).

-

FT-IR: The infrared spectrum will exhibit characteristic absorption bands for the N-H stretching of the amide, the C=O stretching of the carbonyl group, the O-H stretching of the boronic acid, and the B-O stretching. For related fluorophenylboronic acids, the O-H stretching modes are observed around 3467 cm⁻¹ in the solid state.[4]

Synthesis and Reactivity

The synthesis of this compound typically involves a multi-step sequence. A plausible synthetic route is outlined below.

Caption: A potential synthetic pathway for this compound.

Experimental Protocol: Illustrative Synthesis

This protocol is a generalized representation and may require optimization.

-

Hydrolysis of 4-Bromo-2-fluorobenzonitrile: To a solution of 4-bromo-2-fluorobenzonitrile in a suitable solvent (e.g., DMSO), add a source of hydroxide (e.g., aqueous NaOH) and hydrogen peroxide. Heat the reaction mixture to facilitate the hydrolysis of the nitrile to the primary amide. Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction, and precipitate the product, 4-bromo-2-fluorobenzamide, by adding water. Collect the solid by filtration and dry.

-

Borylation of 4-Bromo-2-fluorobenzamide: In an inert atmosphere, dissolve 4-bromo-2-fluorobenzamide in anhydrous THF and cool to -78 °C. Slowly add a solution of n-butyllithium in hexanes to perform a lithium-halogen exchange. After stirring for a short period, add triisopropyl borate dropwise. Allow the reaction to warm to room temperature and stir overnight. Quench the reaction with an aqueous acid solution (e.g., HCl) and extract the product into an organic solvent like ethyl acetate. After drying and concentration, the crude this compound can be purified by crystallization or column chromatography.

Core Applications in Drug Discovery

The true value of this compound lies in its application as a versatile building block in the synthesis of complex, biologically active molecules.

Suzuki-Miyaura Cross-Coupling Reactions

The boronic acid functionality makes this compound an excellent coupling partner in palladium-catalyzed Suzuki-Miyaura reactions, a cornerstone of modern C-C bond formation.[5] The electron-withdrawing nature of the fluorine and carbamoyl groups can influence the reactivity of the boronic acid, often requiring carefully optimized reaction conditions.

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Experimental Protocol: General Suzuki-Miyaura Coupling

-

Reaction Setup: In a reaction vessel, combine this compound (1.0-1.5 equivalents), the aryl or heteroaryl halide (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2-3 equivalents).

-

Solvent Addition and Degassing: Add a suitable solvent system, such as a mixture of dioxane and water. Degas the mixture thoroughly by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

-

Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor its progress by TLC or LC-MS.

-

Work-up and Purification: Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.[6]

Key Intermediate in PARP Inhibitor Synthesis

A significant application of this compound is in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors. PARP inhibitors are a class of targeted cancer therapies that exploit deficiencies in the DNA damage repair pathways of certain tumors, such as those with BRCA1/2 mutations.[7][8] The benzamide substructure present in this molecule is a key pharmacophore that mimics the nicotinamide moiety of the PARP substrate, NAD+.[7]

References

- 1. chemscene.com [chemscene.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

(5-Carbamoyl-2-fluorophenyl)boronic acid CAS number 874289-39-1 properties

An In-depth Technical Guide to (5-Carbamoyl-2-fluorophenyl)boronic acid

Topic: this compound CAS Number: 874289-39-1 Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound is a highly functionalized organoboron compound that has emerged as a critical building block in modern organic synthesis. Its unique substitution pattern—featuring an ortho-fluorine atom and a meta-carbamoyl group relative to the boronic acid moiety—imparts desirable electronic properties and versatile reactivity. This guide provides a comprehensive overview of its physicochemical properties, core applications, detailed experimental protocols for its use in the Suzuki-Miyaura cross-coupling reaction, and essential safety and handling information. The content herein is designed to equip researchers in drug discovery and materials science with the technical insights required to effectively leverage this reagent in their synthetic endeavors.

Physicochemical & Spectroscopic Profile

This compound, also known as 3-Borono-4-fluorobenzamide, is a white to off-white solid at room temperature.[1] Its stability and reactivity are significantly influenced by its structure. The electron-withdrawing nature of the fluorine atom enhances the electrophilicity of the boron center, facilitating key steps in catalytic cycles, while the carbamoyl group offers a site for hydrogen bonding or further derivatization.[2][3]

Quantitative data for CAS 874289-39-1 is summarized below. Purity and analytical data (NMR, HPLC, LC-MS) are typically provided by suppliers on a batch-specific Certificate of Analysis (COA) to ensure quality and traceability.[4][5]

| Property | Value | Source(s) |

| CAS Number | 874289-39-1 | [6] |

| Molecular Formula | C₇H₇BFNO₃ | [6] |

| Molecular Weight | 182.94 g/mol | [5][6] |

| Melting Point | 192-194 °C | [1] |

| Boiling Point | 369 °C at 760 mmHg (Predicted) | [1] |

| Purity (Typical) | ≥95-98% | [5][6] |

| SMILES | NC(C1=CC(B(O)O)=C(C=C1)F)=O | [6] |

| Topological Polar Surface Area (TPSA) | 83.55 Ų | [6] |

| logP (Predicted) | -1.3956 | [6] |

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of this compound is as a coupling partner in the palladium-catalyzed Suzuki-Miyaura reaction.[2] This reaction is one of the most powerful and widely used methods for forging carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl structures that form the core of many pharmaceutical agents and functional materials.[7]

Mechanistic Rationale and Advantages

The utility of this specific boronic acid is not coincidental; its substituents are deliberately chosen to confer advantages:

-

Enhanced Reactivity: The ortho-fluoro group is strongly electron-withdrawing, which can accelerate the transmetalation step of the catalytic cycle—often the rate-limiting step in Suzuki-Miyaura couplings.[8]

-

Structural Control: The defined substitution pattern allows for precise, regioselective installation of the 2-fluoro-5-carbamoylphenyl moiety, which is critical when constructing complex molecular architectures where isomeric purity is essential.[3]

-

Functional Group Tolerance: The Suzuki-Miyaura reaction is renowned for its compatibility with a wide array of functional groups, including the amide present in this reagent.[7] This allows for its use in late-stage functionalization, a key strategy in modern drug discovery.

The catalytic cycle, illustrated below, is a well-established sequence involving a Pd(0)/Pd(II) couple.

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Validated Experimental Protocol: Representative Suzuki-Miyaura Coupling

This protocol describes a general, robust procedure for the coupling of this compound with a generic aryl bromide (Ar-Br). The stoichiometry, choice of catalyst, base, and solvent are critical for success and may require optimization for specific substrates.

Reagents and Equipment

-

This compound (1.2 equivalents)

-

Aryl bromide (Ar-Br, 1.0 equivalent)

-

Palladium Catalyst (e.g., Pd(dppf)Cl₂ or Pd(PPh₃)₄, 1-5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equivalents)

-

Solvent System (e.g., 1,4-Dioxane/Water 4:1, or Toluene/Ethanol/Water)

-

Schlenk flask or reaction vial with a magnetic stir bar

-

Inert gas supply (Nitrogen or Argon)

-

Standard laboratory glassware for workup and purification

Step-by-Step Methodology

-

Reactor Setup: To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add the aryl bromide (1.0 eq.), this compound (1.2 eq.), the chosen base (2.5 eq.), and the palladium catalyst (0.03 eq.).

-

Solvent Addition & Degassing: Add the degassed solvent system via cannula or syringe. Causality Note: It is crucial to degas the solvent (e.g., by sparging with argon for 15-20 minutes) to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) active catalyst.

-

Reaction Execution: Heat the sealed reaction mixture to the target temperature (typically 80-110 °C) with vigorous stirring.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent (aryl bromide) is consumed.

-

Workup: Cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. The aqueous layer removes the inorganic base and boronic acid byproducts.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified, typically by flash column chromatography on silica gel, to yield the desired biaryl product.

-

Characterization: Confirm the structure and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).

Caption: Standard experimental workflow for a Suzuki-Miyaura coupling.

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is paramount. While a specific safety data sheet (SDS) for CAS 874289-39-1 should always be consulted, general precautions for phenylboronic acids apply.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[9][10]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[11] Avoid contact with skin, eyes, and clothing.[12] Wash hands thoroughly after handling.[9]

-

Hazards: Phenylboronic acids as a class may cause skin, eye, and respiratory irritation.[10][12] Some are classified as harmful if swallowed.[11][13]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[9] For long-term stability and to prevent dehydration to the boroxine anhydride, storage under an inert gas (argon or nitrogen) is recommended.[10]

Conclusion

This compound (CAS 874289-39-1) is a strategically designed and highly effective building block for synthetic chemistry. Its utility, particularly in the robust and versatile Suzuki-Miyaura cross-coupling reaction, makes it an invaluable tool for accessing complex molecular targets in pharmaceutical and materials science research. A thorough understanding of its properties, reactivity, and handling requirements, as detailed in this guide, enables researchers to harness its full synthetic potential safely and efficiently.

References

- 1. This compound, CasNo.874289-39-1 Career Henan Chemical Co China (Mainland) [Henankerui.lookchem.com]

- 2. (5-(Benzylcarbamoyl)-2-fluorophenyl)boronic acid [myskinrecipes.com]

- 3. nbinno.com [nbinno.com]

- 4. 874289-39-1|this compound|BLD Pharm [bldpharm.com]

- 5. 874289-39-1 | this compound - Aromsyn Co.,Ltd. [aromsyn.com]

- 6. chemscene.com [chemscene.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. fishersci.com [fishersci.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

Structure and characterization of (5-Carbamoyl-2-fluorophenyl)boronic acid

An In-Depth Technical Guide to the Structure and Characterization of (5-Carbamoyl-2-fluorophenyl)boronic acid

Foreword: The Strategic Importance of Functionalized Arylboronic Acids

In the landscape of modern medicinal chemistry and drug development, the strategic assembly of complex molecular architectures is paramount. Arylboronic acids have emerged as indispensable building blocks, largely due to their pivotal role in palladium-catalyzed cross-coupling reactions, most notably the Nobel Prize-winning Suzuki-Miyaura reaction.[1][2][3] These reagents offer a powerful and versatile platform for the efficient formation of carbon-carbon bonds, a fundamental process in constructing novel pharmaceutical candidates.[1]

This compound (CAS 874289-39-1) is a prime example of a highly functionalized, next-generation building block. Its structure is strategically adorned with three key features: the reactive boronic acid group, a fluorine atom, and a carbamoyl (amide) moiety. The fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of a final drug compound.[4] The carbamoyl group provides a hydrogen bond donor and acceptor, influencing solubility and offering a potential vector for interaction with biological targets. This guide provides a comprehensive overview of the essential analytical methodologies required to verify the structure, purity, and stability of this critical reagent, ensuring its suitability for downstream applications in drug discovery and synthesis.

Physicochemical Profile

A foundational understanding begins with the basic physicochemical properties of the molecule. This data is critical for handling, storage, and analytical method development.

| Property | Value | Source |

| CAS Number | 874289-39-1 | [5] |

| Molecular Formula | C₇H₇BFNO₃ | [5] |

| Molecular Weight | 182.94 g/mol | [5] |

| Appearance | White to off-white solid | [6] |

| Storage | Store at room temperature under an inert atmosphere | [5][7] |

Comprehensive Structural & Purity Verification Workflow

The confirmation of a chemical's identity and purity is not a single experiment but a multi-faceted, orthogonal process. Each technique provides a unique piece of the puzzle, and together they create a high-confidence analytical package. The logical flow of this process is crucial for efficient and definitive characterization.

Caption: Overall analytical workflow for the characterization of this compound.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. For a compound with multiple NMR-active nuclei like this compound, a suite of experiments is necessary.[8]

Causality Behind the Multi-Nuclear NMR Approach

-

¹H NMR: Provides information on the number, connectivity, and chemical environment of protons. It is essential for confirming the substitution pattern on the aromatic ring.

-

¹³C NMR: Reveals the carbon skeleton of the molecule. The chemical shifts are sensitive to the electronic environment, confirming the presence of carbonyl, aromatic, and boron-bound carbons.[9]

-

¹⁹F NMR: As there is only one fluorine atom, this experiment should yield a single primary signal. Its chemical shift and coupling to adjacent protons (H-F coupling) are definitive for confirming the fluorine's position.[8]

-

¹¹B NMR: This experiment is crucial for directly observing the boron atom of the boronic acid. The chemical shift indicates the coordination state of the boron (trigonal planar in the acid form).[10]

Expected Spectroscopic Data

| Nucleus | Expected Chemical Shift (δ, ppm) | Key Characteristics & Couplings |

| ¹H NMR | ~8.0-8.5 | Aromatic protons (3H), complex splitting due to H-H and H-F couplings. |

| ~7.5-8.0 | Amide protons (NH₂), two broad singlets, exchangeable with D₂O. | |

| ~8.0-9.0 | Boronic acid protons (B(OH)₂), very broad singlet, exchangeable with D₂O. | |

| ¹³C NMR | ~165-170 | Carbonyl carbon (C=O) of the amide. |

| ~115-165 | Aromatic carbons (6C). Carbon attached to fluorine will show a large ¹JCF coupling. The carbon attached to boron will be broad.[9] | |

| ¹⁹F NMR | -100 to -120 | A single resonance, likely a multiplet due to coupling with aromatic protons. |

| ¹¹B NMR | ~28-33 | A single broad resonance, characteristic of a trigonal arylboronic acid.[10] |

Experimental Protocol: NMR Analysis

-

Sample Preparation: Accurately weigh 10-15 mg of this compound and dissolve it in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆). DMSO-d₆ is often preferred as it effectively solubilizes the polar compound and allows for the observation of exchangeable OH and NH protons.[8]

-

Instrumentation: Utilize a high-resolution NMR spectrometer operating at a minimum proton frequency of 400 MHz.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-32 scans).

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A longer acquisition time with more scans (e.g., 1024 or more) and a relaxation delay (d1) of 2 seconds is required due to the low natural abundance of ¹³C.

-

¹⁹F & ¹¹B NMR Acquisition: Acquire standard one-dimensional spectra for these nuclei. These experiments are typically fast due to the high sensitivity and 100% natural abundance of ¹⁹F and the high abundance of ¹¹B.

-

Data Processing: Process all spectra using appropriate software. Apply Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H NMR).

Molecular Weight Confirmation by Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ionized molecules. It is the gold standard for confirming the molecular weight of a synthesized compound.

Rationale for Electrospray Ionization (ESI)

For a polar, non-volatile molecule like this compound, Electrospray Ionization (ESI) is the method of choice.[11] It is a soft ionization technique that typically generates protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode, with minimal fragmentation. This allows for the clear determination of the parent molecular ion.

Experimental Protocol: LC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a suitable solvent mixture, such as 50:50 methanol/water.[12]

-

Instrumentation: Use a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an ESI source and a high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap).

-

Infusion: Directly infuse the sample solution into the ESI source to obtain the mass spectrum without chromatographic separation.

-

Data Acquisition: Acquire spectra in both positive and negative ion modes over a mass range of m/z 50-500.[13]

-

Data Analysis: Identify the molecular ion peak. For this compound (MW = 182.94), expect to see a primary ion at m/z ≈ 184.0 [M+H]⁺ or m/z ≈ 182.0 [M-H]⁻. The high-resolution data should match the calculated exact mass (C₇H₇BFNO₃) to within 5 ppm.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is an essential technique for determining the purity of a compound and identifying any potential impurities from the synthesis or degradation.

Justification for Reversed-Phase HPLC

A reversed-phase method, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase, is ideal for retaining and separating moderately polar aromatic compounds. A gradient elution, where the mobile phase composition changes over time, is employed to ensure that both early-eluting polar impurities and later-eluting nonpolar impurities are effectively resolved from the main analyte peak.

Experimental Protocol: HPLC Purity Method

| Parameter | Condition | Rationale |

| Column | C18 stationary phase (e.g., Waters XSelect HSS T3), 4.6 x 150 mm, 5 µm | Provides excellent retention for polar analytes and is compatible with highly aqueous mobile phases. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase to ensure the boronic acid is in a consistent protonation state. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic modifier to elute the compound from the column. |

| Gradient | 5% to 95% B over 15 minutes | A broad gradient ensures the elution of a wide range of potential impurities. |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate for a 4.6 mm ID column. |

| Detection | UV at 254 nm | The aromatic ring provides strong UV absorbance for sensitive detection. |

| Injection Vol. | 10 µL | |

| Sample Prep. | Dissolve in 50:50 Acetonitrile/Water to a concentration of ~0.5 mg/mL. |

-

System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions (95% A, 5% B) until a stable baseline is achieved.

-

Injection: Inject the prepared sample onto the column.

-

Data Acquisition: Record the chromatogram for the full duration of the gradient run.

-

Purity Calculation: Integrate all peaks in the chromatogram. Calculate the purity of the main peak as a percentage of the total peak area. A purity level of ≥98% is typically required for use in drug discovery synthesis.[5]

Functional Group Identification by FT-IR Spectroscopy

FT-IR spectroscopy provides confirmation of the key functional groups present in the molecule by identifying their characteristic vibrational frequencies.

Expected Vibrational Frequencies

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400-3200 (broad) | O-H stretch | Boronic Acid (-B(OH)₂) |

| 3350 & 3180 (two bands) | N-H stretch | Primary Amide (-CONH₂) |

| ~1660 (strong) | C=O stretch (Amide I) | Primary Amide (-CONH₂) |

| ~1610 | N-H bend (Amide II) | Primary Amide (-CONH₂) |

| ~1600 & ~1480 | C=C stretch | Aromatic Ring |

| ~1350 | B-O stretch | Boronic Acid |

| ~1250 | C-F stretch | Aryl-Fluoride |

References for peak assignments:[14][15][16]

Experimental Protocol: ATR-FT-IR

-

Background Scan: With the Attenuated Total Reflectance (ATR) crystal clean, perform a background scan to account for atmospheric CO₂ and H₂O.

-

Sample Application: Place a small amount of the solid powder directly onto the ATR crystal.

-

Acquisition: Apply pressure to ensure good contact and acquire the sample spectrum. Typically, 32-64 scans are co-added to produce the final spectrum with a resolution of 4 cm⁻¹.

-

Data Analysis: Compare the obtained spectrum with the expected vibrational frequencies to confirm the presence of all key functional groups.

Application in Synthesis: The Suzuki-Miyaura Coupling

The primary utility of this compound is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions.[17] A thorough characterization ensures that the reagent is of sufficient quality to participate efficiently in the catalytic cycle, leading to high yields of the desired product.

Caption: Role of this compound in the Suzuki-Miyaura catalytic cycle.

This catalytic cycle involves three key steps: oxidative addition of a palladium(0) catalyst to an organic halide, transmetalation with the boronic acid (assisted by a base), and reductive elimination to form the new C-C bond and regenerate the catalyst.[17][18] The high purity and confirmed structure of the boronic acid are critical for the success of the transmetalation step.

Conclusion

This compound is a valuable and highly functionalized building block for modern organic synthesis and drug discovery. Its utility, however, is entirely dependent on its structural integrity and purity. The comprehensive analytical workflow detailed in this guide—employing a synergistic combination of multi-nuclear NMR, high-resolution mass spectrometry, HPLC, and FT-IR—provides a robust framework for its complete characterization. By adhering to these self-validating protocols, researchers and drug development professionals can proceed with confidence, knowing that this critical starting material meets the stringent quality standards required for the synthesis of next-generation therapeutics.

References

- 1. nbinno.com [nbinno.com]

- 2. Yoneda Labs [yonedalabs.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. nbinno.com [nbinno.com]

- 5. chemscene.com [chemscene.com]

- 6. nbinno.com [nbinno.com]

- 7. 874289-53-9|(5-(Benzylcarbamoyl)-2-fluorophenyl)boronic acid|BLD Pharm [bldpharm.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Arylboronic acid chemistry under electrospray conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. sciex.com [sciex.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 18. chemrxiv.org [chemrxiv.org]

A Technical Guide to the Mechanism of (5-Carbamoyl-2-fluorophenyl)boronic acid in PARP Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a significant class of therapeutic agents, particularly in oncology, by exploiting the concept of synthetic lethality in cancers with deficient DNA repair mechanisms.[1][2] This technical guide provides an in-depth examination of the mechanism of action of (5-Carbamoyl-2-fluorophenyl)boronic acid, a key structural motif found in potent PARP inhibitors. We will dissect the molecular interactions governing its inhibitory activity, the roles of its constituent chemical groups, and the downstream cellular consequences. Furthermore, this guide will outline established experimental protocols for the characterization of such inhibitors, offering a comprehensive resource for researchers in the field of DNA repair and cancer therapeutics.

Introduction: The Critical Role of PARP in DNA Repair and Cancer

The integrity of the genome is constantly challenged by endogenous and exogenous DNA-damaging agents. To counteract this, cells have evolved a complex network of DNA damage response (DDR) pathways. The Poly(ADP-ribose) polymerase (PARP) family of enzymes, particularly PARP1 and PARP2, are central players in this response.[1] They act as DNA nick sensors, recognizing single-strand breaks (SSBs) and initiating their repair through the base excision repair (BER) pathway.[1]

Upon binding to damaged DNA, PARP enzymes catalyze the transfer of ADP-ribose units from their substrate, nicotinamide adenine dinucleotide (NAD+), to acceptor proteins, including themselves.[1] This process, known as PARylation, creates a negatively charged polymer that recruits other DNA repair proteins to the site of damage.[3]

In cancers with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing double-strand breaks (DSBs) is compromised.[4] These cancer cells become heavily reliant on PARP-mediated SSB repair. Inhibition of PARP in such cells leads to the accumulation of unrepaired SSBs, which, upon encountering replication forks, collapse into toxic DSBs.[1] Without a functional HR pathway to repair these DSBs, the cancer cells undergo apoptosis, a concept known as synthetic lethality.[1][2]

This compound: A Scaffold for Potent PARP Inhibition

This compound serves as a critical pharmacophore in the design of highly potent PARP inhibitors. Its efficacy stems from the synergistic contributions of its three key chemical features: the carbamoyl group, the fluorophenyl ring, and the boronic acid moiety.

Mechanism of Action: Competitive Inhibition and Molecular Interactions

PARP inhibitors containing the this compound scaffold act as competitive inhibitors of NAD+.[5] They bind to the catalytic domain of the PARP enzyme, specifically in the nicotinamide-binding pocket. The primary interactions are:

-

Carbamoyl Group: The primary amide (-CONH2) of the carbamoyl group is a key pharmacophore that mimics the nicotinamide moiety of the natural substrate, NAD+. It forms crucial hydrogen bonds with the backbone of Gly863 and a water-mediated hydrogen bond with Ser904 in the PARP1 active site. This interaction is fundamental to the high affinity of these inhibitors.

-

Fluorophenyl Ring: The aromatic ring participates in π-π stacking interactions with Tyr907 in the active site, further stabilizing the inhibitor-enzyme complex. The fluorine atom at the 2-position can enhance binding affinity through various mechanisms, including favorable electrostatic interactions and by influencing the conformation of the phenyl ring to optimize its fit within the binding pocket.

-

Boronic Acid Group: The boronic acid group (-B(OH)2) is a unique feature that distinguishes this class of inhibitors. Boronic acids are Lewis acids due to the empty p-orbital on the boron atom.[5] This allows for the formation of a reversible covalent bond with the hydroxyl group of a key active site residue, such as Ser904, or the formation of strong, charge-assisted hydrogen bonds. This interaction significantly contributes to the potency of the inhibition.

PARP Trapping: A Secondary Mechanism of Action

Beyond catalytic inhibition, a crucial aspect of the efficacy of many PARP inhibitors is their ability to "trap" the PARP enzyme on DNA.[6][7] After a PARP inhibitor binds to the active site, it can induce a conformational change in the enzyme that strengthens its association with the DNA break. This PARP-DNA complex itself becomes a cytotoxic lesion, obstructing DNA replication and repair, and contributing significantly to the overall anti-tumor effect.[6] The specific contribution of the this compound moiety to the degree of PARP trapping is an area of active investigation.

Downstream Cellular Consequences of Inhibition

The inhibition of PARP by compounds containing the this compound scaffold triggers a cascade of cellular events:

-

Accumulation of DNA Damage: The primary consequence is the failure to repair SSBs, leading to their conversion into DSBs during DNA replication.[2]

-

Genomic Instability: In HR-deficient cells, the inability to repair these DSBs results in widespread genomic instability.[8]

-

Cell Cycle Arrest and Apoptosis: The overwhelming DNA damage activates cell cycle checkpoints, leading to cell cycle arrest and, ultimately, programmed cell death (apoptosis).[9]

-

Activation of Innate Immune Signaling: PARP inhibitor-induced DNA damage can also lead to the activation of innate immune signaling pathways, such as the cGAS-STING pathway, which may contribute to the anti-tumor immune response.[6]

Experimental Protocols for Characterization

The evaluation of this compound-based PARP inhibitors involves a series of in vitro and cell-based assays.

Synthesis of this compound

The synthesis of this key intermediate is a critical first step for developing novel PARP inhibitors. While specific synthetic routes can vary, a general approach is outlined below.

Caption: Workflow for in vitro and cell-based PARP inhibition assays.

Structure-Activity Relationship (SAR) and Future Directions

The this compound scaffold provides a robust platform for the development of next-generation PARP inhibitors. Future research will likely focus on:

-

Selectivity: Modifying the scaffold to achieve higher selectivity for PARP1 over other PARP family members, such as PARP2, to potentially reduce off-target effects and improve the therapeutic index. [10]* PARP Trapping Efficiency: Fine-tuning the structure to modulate the degree of PARP trapping, which may correlate with enhanced efficacy in certain tumor types.

-

Overcoming Resistance: Designing novel inhibitors based on this scaffold that can overcome acquired resistance mechanisms to existing PARP inhibitors.

-

Combination Therapies: Exploring the synergistic effects of these boronic acid-based PARP inhibitors with other anticancer agents, such as chemotherapy, radiotherapy, and immunotherapy. [11][12]

Conclusion

This compound represents a highly effective structural motif for the potent inhibition of PARP enzymes. Its mechanism of action is multifaceted, involving competitive inhibition at the NAD+ binding site, stabilized by key interactions of the carbamoyl and fluorophenyl groups, and potentially enhanced by the unique properties of the boronic acid moiety. This, coupled with the phenomenon of PARP trapping, leads to synthetic lethality in DNA repair-deficient cancer cells. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of this promising class of anticancer agents.

References

- 1. PARP inhibitors: review of mechanisms of action and BRCA1/2 mutation targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are PARP inhibitors and how do they work? [synapse.patsnap.com]

- 3. youtube.com [youtube.com]

- 4. news-medical.net [news-medical.net]

- 5. mspace.lib.umanitoba.ca [mspace.lib.umanitoba.ca]

- 6. annualreviews.org [annualreviews.org]

- 7. drugtargetreview.com [drugtargetreview.com]

- 8. urotoday.com [urotoday.com]

- 9. Design and Activity of Novel Oxadiazole Based Compounds That Target Poly(ADP-ribose) Polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structure-based design, synthesis, and evaluation of inhibitors with high selectivity for PARP-1 over PARP-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. PARP inhibitors: mechanism of action and their potential role in the prevention and treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

The Boronic Acid Renaissance: A Technical Guide to a Privileged Scaffold in Modern Drug Discovery

Abstract

Once relegated to the periphery of medicinal chemistry due to misplaced concerns about toxicity, boronic acids have undergone a remarkable renaissance.[1][2] The approval of bortezomib in 2003 marked a turning point, firmly establishing the boronic acid moiety as a "privileged scaffold" in drug design.[2][3] This guide provides an in-depth technical exploration of the unique chemical properties, diverse mechanisms of action, and expanding therapeutic applications of boronic acid-containing compounds. We will delve into their role as potent enzyme inhibitors, particularly in oncology and infectious diseases, and explore their emerging applications in sophisticated drug delivery systems and diagnostics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique potential of this versatile functional group.

The Boronic Acid Moiety: A Unique Chemical Toolkit

The therapeutic versatility of boronic acids stems from the unique electronic and geometric properties of the boron atom.[1] Unlike its carbon counterpart, boron possesses an empty p-orbital, rendering the boronic acid group a mild Lewis acid. This fundamental property governs its interactions with biological nucleophiles and is central to its mechanism of action.

Lewis Acidity and Reversible Covalent Bonding

The boron atom in a boronic acid is sp² hybridized and adopts a trigonal planar geometry.[4] Its empty p-orbital readily accepts a pair of electrons from a Lewis base, such as the hydroxyl group of a serine or threonine residue in an enzyme's active site.[1][5] This interaction leads to a change in hybridization from sp² to sp³, resulting in a more stable, tetrahedral boronate adduct.[6]

Crucially, this covalent bond is reversible.[7][8] The stability of the boronate adduct is influenced by pH, with the equilibrium shifting towards the tetrahedral form at pH values higher than the pKa of the boronic acid.[1] This pH-dependent equilibrium allows for dynamic interactions within the physiological environment and is a key feature exploited in drug design.[1]

Bioisostere of Carboxylic Acids

Boronic acids are also considered bioisosteres of carboxylic acids, meaning they share similar steric and electronic properties and can often be interchanged in a drug molecule to modulate its activity or physicochemical properties.[1] This bioisosteric relationship provides a valuable strategy for lead optimization in drug discovery.

Mechanism of Action: The Art of Enzyme Inhibition

The primary mechanism by which boronic acids exert their therapeutic effects is through the potent and often reversible inhibition of enzymes, particularly proteases.[9][10]

Transition State Analogs

Many enzymes, especially hydrolases like serine proteases, function by stabilizing a high-energy tetrahedral transition state during catalysis.[6][11] The ability of the boronic acid moiety to form a stable tetrahedral adduct with a key active site nucleophile allows it to mimic this transition state with high fidelity.[6][11][12] This makes boronic acids highly effective transition state analog inhibitors.[11]

Covalent Interaction with Serine and Threonine Proteases

The hydroxyl groups of serine and threonine are common nucleophiles in the active sites of proteases.[5] Peptidic boronic acids have been designed to be potent inhibitors of various serine proteases by forming a covalent but reversible bond with the catalytic serine residue.[5][13] This targeted covalent interaction leads to high potency and, in some cases, prolonged target occupancy.[13]

Therapeutic Applications: From Bench to Bedside

The unique properties of boronic acids have been successfully translated into a growing number of approved drugs and promising clinical candidates across various therapeutic areas.[1][2][7]

Anticancer Agents: The Proteasome Inhibitor Story

The ubiquitin-proteasome system is a critical pathway for protein degradation in eukaryotic cells, and its dysregulation is a hallmark of many cancers, particularly multiple myeloma.[7] Boronic acid-based drugs have revolutionized the treatment of this disease.[8][14]

-

Bortezomib (Velcade®): The first-in-class proteasome inhibitor approved by the FDA in 2003.[2][7][14] The boronic acid moiety of bortezomib forms a reversible covalent bond with the N-terminal threonine residue in the active site of the 26S proteasome, leading to cell cycle arrest and apoptosis in cancer cells.[1][7]

-

Ixazomib (Ninlaro®): An orally bioavailable dipeptidyl boronic acid approved in 2015 for the treatment of multiple myeloma.[1][7][14] It shares the same mechanism of action as bortezomib.[1][7]

| Drug | Target | Indication | Approval Year (FDA) | Key Clinical Finding | Reference |

| Bortezomib | 26S Proteasome | Multiple Myeloma | 2003 | Superior overall survival in combination therapy. | [8] |

| Ixazomib | 26S Proteasome | Multiple Myeloma | 2015 | First oral proteasome inhibitor. | [1][7][14] |

Beyond proteasome inhibition, boronic acids are being explored as inhibitors of other cancer-relevant enzymes like histone deacetylases (HDACs) and in the design of prodrugs that are selectively activated in the tumor microenvironment.[7][15]

Antibacterial Agents: Combating Resistance

The rise of antibiotic resistance is a major global health threat. β-lactamases are enzymes produced by bacteria that inactivate β-lactam antibiotics. Boronic acid transition state inhibitors (BATSIs) are a promising class of β-lactamase inhibitors.[11]

-

Vaborbactam: A cyclic boronic acid β-lactamase inhibitor approved by the FDA in 2017 in combination with the carbapenem antibiotic meropenem (Vabomere®).[7][16] Vaborbactam restores the activity of meropenem against carbapenem-resistant Enterobacteriaceae.[16]

Antiviral and Antifungal Applications

The versatility of the boronic acid scaffold extends to the development of agents against other pathogens. Research has demonstrated their potential as inhibitors of viral proteases and other essential viral enzymes.[2][17] Additionally, benzoxaboroles, a class of boron-containing heterocycles, have shown promise as antifungal agents.[14]

Boronic Acids in Drug Delivery and Diagnostics

The ability of boronic acids to reversibly bind to diols, which are abundant on the surface of cells in the form of glycoproteins and sialic acids, has opened up exciting possibilities in targeted drug delivery and diagnostics.[7][15][18]

pH-Responsive Drug Delivery Systems

The pH-dependent equilibrium of boronic acids can be harnessed to create drug delivery systems that release their payload in the acidic microenvironment of tumors.[19][20] Nanoparticles functionalized with boronic acids can form boronate esters with diol-containing drugs at physiological pH and then release the drug upon encountering the lower pH of tumor tissues.[19][20]

Glucose Sensing

The reversible binding of boronic acids to glucose has led to the development of fluorescent sensors for continuous glucose monitoring in diabetic patients.[21]

Synthesis and Chemical Biology

The synthesis of boronic acids is well-established, with several reliable methods available.[1] Common approaches include the reaction of organolithium or Grignard reagents with trialkyl borates, and palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling and Miyaura borylation.[22] More recently, methods like decarboxylative borylation have been developed to simplify the synthesis from readily available carboxylic acids.[23]

Experimental Protocol: Serine Protease Inhibition Assay

To assess the inhibitory potency of a novel boronic acid compound against a serine protease, a standard in vitro enzymatic assay can be performed.

Objective: To determine the IC₅₀ value of a boronic acid inhibitor against a target serine protease.

Materials:

-

Purified serine protease (e.g., chymotrypsin, trypsin).

-

Fluorogenic or chromogenic substrate specific to the protease.

-

Assay buffer (e.g., Tris-HCl, pH 7.5).

-

Boronic acid inhibitor stock solution (in DMSO).

-

96-well microplate.

-

Microplate reader (fluorometer or spectrophotometer).

Procedure:

-

Prepare Reagents:

-

Dilute the serine protease to a working concentration in assay buffer.

-

Prepare a serial dilution of the boronic acid inhibitor in assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

-

Prepare the substrate solution in assay buffer.

-

-

Assay Setup:

-

In a 96-well plate, add the assay buffer.

-

Add the serially diluted inhibitor to the respective wells. Include a control well with buffer and DMSO (no inhibitor).

-

Add the enzyme solution to all wells except for the blank (substrate only).

-

Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at a controlled temperature to allow for binding.

-

-

Initiate Reaction:

-

Add the substrate solution to all wells to start the enzymatic reaction.

-

-

Data Acquisition:

-

Immediately begin monitoring the change in fluorescence or absorbance over time using a microplate reader.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate) for each inhibitor concentration.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve to determine the IC₅₀ value.

-

Challenges and Future Directions

Despite their successes, challenges remain in the development of boronic acid-based drugs.

-

Stability: Boronic acids can be susceptible to oxidative degradation.[4][24] Research is ongoing to develop more oxidatively stable boronic acid derivatives.[4][25]

-

Selectivity: Achieving high selectivity for the target enzyme over other related enzymes is crucial to minimize off-target effects.

-

Toxicity: While the initial concerns about boron toxicity have been largely demystified, careful toxicological evaluation of any new boronic acid-containing drug candidate is essential.[1]

The future of boronic acid drug discovery is bright. New applications in areas such as neurodegenerative diseases and immunology are being explored. The continued development of novel boronic acid scaffolds and a deeper understanding of their interactions with biological systems will undoubtedly lead to the next generation of innovative therapies.

Conclusion

The journey of boronic acids in medicinal chemistry is a testament to the power of fundamental chemical principles in driving therapeutic innovation. From their unique ability to form reversible covalent bonds to their role as potent transition state analog inhibitors, boronic acids have proven to be a remarkably versatile and powerful tool in the drug discoverer's arsenal. As our understanding of their chemistry and biology deepens, we can expect to see an even broader impact of this privileged scaffold on human health in the years to come.

References

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 4. pnas.org [pnas.org]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. droracle.ai [droracle.ai]

- 9. Boronic acid-based enzyme inhibitors: a review of recent progress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benthamdirect.com [benthamdirect.com]

- 11. Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. pnas.org [pnas.org]

- 14. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

- 16. Frontiers | The β-Lactamase Inhibitor Boronic Acid Derivative SM23 as a New Anti-Pseudomonas aeruginosa Biofilm [frontiersin.org]

- 17. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. thno.org [thno.org]

- 19. Efficient pH-Responsive Nano-Drug Delivery System Based on Dynamic Boronic Acid/Ester Transformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Boronic acid copolymers for direct loading and acid-triggered release of Bis-T-23 in cultured podocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Boronic acid - Wikipedia [en.wikipedia.org]

- 23. drugdiscoverytrends.com [drugdiscoverytrends.com]

- 24. researchgate.net [researchgate.net]

- 25. chemrxiv.org [chemrxiv.org]

A Comprehensive Technical Guide to (5-Carbamoyl-2-fluorophenyl)boronic Acid for Advanced Research and Development

This in-depth technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive overview of (5-Carbamoyl-2-fluorophenyl)boronic acid (CAS No. 874289-39-1). This valuable building block is of significant interest in medicinal chemistry and materials science, primarily due to its utility in Suzuki-Miyaura cross-coupling reactions for the synthesis of complex organic molecules. This guide will delve into its commercial availability, quality control, practical applications with a detailed experimental protocol, and essential safety and handling procedures.

Introduction to this compound: A Key Synthetic Intermediate

This compound is a bifunctional aromatic compound containing a boronic acid moiety, a fluorine atom, and a carboxamide group. This unique combination of functional groups makes it a highly versatile reagent in organic synthesis. The boronic acid group is a cornerstone for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds with a wide range of organic halides and triflates.[1]

The presence of a fluorine atom ortho to the boronic acid can significantly influence the electronic properties and reactivity of the molecule. The electron-withdrawing nature of fluorine can impact the transmetalation step in the Suzuki-Miyaura catalytic cycle and can also impart desirable properties such as increased metabolic stability and altered lipophilicity in the final products, a crucial aspect in drug design.[2] The carbamoyl group provides a site for further chemical modification and can participate in hydrogen bonding interactions, which can be critical for molecular recognition and binding affinity in biological systems.

Commercial Availability and Supplier Overview

A variety of chemical suppliers offer this compound, typically with purities suitable for research and development purposes. When selecting a supplier, it is crucial to consider not only the purity but also the available quantities, lead times, and the comprehensiveness of the analytical data provided.

Below is a comparative table of prominent commercial suppliers for this compound:

| Supplier | CAS Number | Purity Specification | Available Quantities |

| ChemScene | 874289-39-1 | ≥98% | Milligrams to grams |

| Aromsyn Co., Ltd. | 874289-39-1 | ≥95% | Grams to kilograms |

| BLD Pharm | 874289-39-1 | Inquire for details | Milligrams to grams |

| Thermo Fisher Scientific | 874289-39-1 | 95% | Milligrams to grams |

| Fluoropharm | 874289-39-1 | Inquire for details | Inquire for details |

| Combi-Blocks | Not explicitly listed, but a known supplier of boronic acids | Inquire for details | Inquire for details |

| LookChem | 874289-39-1 | 85.0-99.8% | Kilograms |

Note: Purity and availability are subject to change. It is highly recommended to contact the suppliers directly for the most current information and to request a Certificate of Analysis (CoA) for lot-specific data.

Quality Control and Analytical Validation: Ensuring Experimental Reproducibility

For any synthetic application, particularly in drug discovery, the purity and identity of starting materials are paramount. A thorough understanding of the quality control measures employed by the supplier and the ability to independently verify the integrity of the reagent are essential for ensuring the reliability and reproducibility of experimental results.

Key Analytical Techniques for Quality Assessment

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are fundamental for confirming the chemical structure of this compound. The proton NMR spectrum should show characteristic signals for the aromatic protons, with splitting patterns consistent with the substitution pattern. The presence of the carbamoyl protons (NH₂) and the boronic acid hydroxyl protons (B(OH)₂) should also be confirmed, although the latter can sometimes be broad or exchange with residual water in the solvent. ¹⁹F NMR can be used to confirm the presence and environment of the fluorine atom.

-

High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for determining the purity of the compound.[3][4] A reversed-phase HPLC method with UV detection is typically employed. The chromatogram should ideally show a single major peak corresponding to the product, with any impurities being quantified. It is important to note that boronic acids can sometimes be challenging to analyze by HPLC due to their polar nature and potential for on-column interactions.[5]

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. Electrospray ionization (ESI) is a common technique for this purpose.

-

Certificate of Analysis (CoA): Reputable suppliers will provide a CoA with each batch of the product.[6] This document should include the lot number, the measured purity (typically by HPLC or NMR), and confirmation of its identity.

Logical Flow for Incoming Reagent Verification

The following diagram illustrates a recommended workflow for the verification of incoming this compound.

References

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. HPLC Separation of Aromatic Boronic Acids on Primesep P | SIELC Technologies [sielc.com]

- 4. edepot.wur.nl [edepot.wur.nl]

- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 6. 874289-39-1 | this compound - Aromsyn Co.,Ltd. [aromsyn.com]

Boronic Acids as Bioisosteres: A Technical Guide for Drug Development Professionals

Introduction: The Principle of Bioisosterism in Modern Drug Discovery

In the landscape of contemporary drug discovery, the strategic modification of lead compounds is paramount to optimizing their pharmacological profiles. Bioisosterism, the interchange of functional groups with similar physicochemical properties, stands as a cornerstone of this process. This guide provides an in-depth technical exploration of boronic acids as versatile bioisosteres, with a primary focus on their successful application in mimicking carboxylic acids and a critical examination of their more complex role as potential replacements for nitro groups. For researchers and drug development professionals, understanding the nuances of this unique functional group can unlock new avenues for enhancing potency, selectivity, and pharmacokinetic properties of therapeutic candidates.

Boronic acids, characterized by a boron atom bonded to an alkyl or aryl group and two hydroxyl groups, possess a unique set of electronic and structural features. Their ability to exist in a trigonal planar sp² hybridized state and to reversibly form a tetrahedral sp³ hybridized boronate complex upon interaction with nucleophiles is central to their biological activity.[1] This capacity for reversible covalent bond formation with biological targets, such as serine and threonine residues in enzyme active sites, underpins their utility as potent inhibitors.[2][3]

Part 1: Boronic Acids as Carboxylic Acid Bioisosteres: A Story of Success

The replacement of a carboxylic acid with a boronic acid moiety has become a well-established and highly effective strategy in medicinal chemistry.[4] This success is rooted in the similar geometries of the two functional groups, yet their distinct electronic properties offer significant advantages in drug design.

Physicochemical Similarities and Key Differences

While both carboxylic acids and boronic acids can act as hydrogen bond donors and acceptors, their acidity and ionization states at physiological pH are markedly different. This distinction is a critical factor in their bioisosteric relationship.

| Property | Carboxylic Acid (R-COOH) | Boronic Acid (R-B(OH)₂) | Rationale for Bioisosteric Replacement |

| Geometry | Trigonal planar at carboxyl carbon | Trigonal planar at boron atom | Similar spatial arrangement allows for comparable binding interactions in enzyme active sites. |

| pKa | ~2-5 | ~9-10 | Boronic acids are significantly less acidic, remaining largely unionized at physiological pH (~7.4). This can enhance cell membrane permeability and reduce off-target interactions associated with charged species.[2][5] |

| Bond Angles | O=C-O angle ~122° | O-B-O angle ~120° | The similar bond angles contribute to the geometric mimicry.[6][7] |

| Bond Lengths | C=O ~1.25 Å, C-OH ~1.31 Å | B-O ~1.37 Å | While not identical, the overall size and shape are comparable.[6][8] |

| Interaction with Nucleophiles | Primarily electrostatic and hydrogen bonding | Reversible covalent bond formation | The ability to form a stable but reversible covalent bond with active site nucleophiles (e.g., serine, threonine) often leads to enhanced potency and prolonged target engagement.[5][9] |

Mechanism of Action: The Reversible Covalent Advantage

The primary mechanism through which boronic acids mimic carboxylic acids in enzyme inhibition lies in their interaction with catalytic serine or threonine residues. While a carboxylic acid typically engages in hydrogen bonding with the active site, a boronic acid can be attacked by the hydroxyl group of the serine/threonine, forming a tetrahedral boronate adduct. This adduct is a potent transition-state analogue, mimicking the tetrahedral intermediate of substrate hydrolysis.[10] This reversible covalent interaction is often significantly stronger than the non-covalent interactions of a carboxylic acid, leading to a substantial increase in inhibitory potency.

Figure 1: Mechanism of serine protease inhibition by a boronic acid.

Case Study: Serine Protease Inhibitors